PF-8380 is a potent and selective small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). [ [], [], []] ATX is a secreted enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). [ [], []] LPA is a bioactive phospholipid that exerts pleiotropic effects on various cell types by binding to specific G protein-coupled receptors (GPCRs), leading to downstream signaling cascades. [ [], []] PF-8380 effectively blocks the enzymatic activity of ATX, thereby reducing LPA production and modulating LPA-mediated signaling pathways. [ [], [], []] Due to its role in regulating LPA signaling, PF-8380 has emerged as a valuable tool compound in preclinical research for investigating the therapeutic potential of ATX inhibition in various disease models, including inflammation, fibrosis, cancer, and neurological disorders. [ [], [], [], [], [], [], [], [], []]
The synthesis of PF-8380 involves several key steps, focusing on the construction of its complex molecular architecture. The process typically includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity levels (≥97% as determined by HPLC) during synthesis .
PF-8380 primarily engages in inhibition reactions with autotaxin, leading to a decrease in lysophosphatidic acid production. The mechanism involves:
The mechanism by which PF-8380 exerts its effects involves several steps:
PF-8380 possesses several notable physical and chemical properties:
PF-8380 has been explored for various scientific applications:
PF-8380 (CAS 1144035-53-9) emerged from a systematic medicinal chemistry campaign to develop potent autotaxin (ATX) inhibitors with improved drug-like properties. The compound was designed as a structural analog of earlier ATX inhibitors, retaining the critical zinc-binding benzoxazolone moiety while addressing pharmacokinetic limitations. Initial lead compounds exhibited high crystallinity and poor aqueous solubility due to the planar benzoxazolone ring system, which contributed to high crystal lattice energy and erratic oral absorption [1] [3]. Researchers optimized the molecular architecture by:
This strategic optimization yielded PF-8380, which demonstrated an IC₅₀ of 2.8 nM against recombinant human ATX in isolated enzyme assays using the fluorogenic substrate FS-3. However, its potency decreased to 101 nM in human whole blood due to significant plasma protein binding (>99%), highlighting the compound's key limitation for therapeutic applications despite its improved enzyme affinity [2] [10].
X-ray crystallographic studies of PF-8380 bound to the ATX catalytic domain revealed a T-shaped binding pocket architecture that defined its pharmacophore:
Table 1: Pharmacophoric Elements of PF-8380 in ATX Binding
Structural Element | Binding Site Interaction | Functional Role |
---|---|---|
Benzoxazolone ring | Coordinates catalytic zinc ions (Zn²⁺) | Essential for catalytic inhibition |
Carbonyl oxygen | Hydrogen bonds with Trp275 backbone NH | Stabilizes carbamate orientation |
3,5-Dichlorophenyl group | Occupies hydrophobic pocket (Leu213, Ile167) | Provides van der Waals interactions |
Piperazine moiety | Positioned in hydrophilic groove | Modulates solubility and conformational flexibility |
The hydrophobic pocket accommodated the dichlorophenyl group through interactions with Leu213, Leu216, Ala217, Ile167, Ser169, Trp260, and Phe273. Meanwhile, the catalytic zinc site featured Asp311 and His474 residues that coordinated zinc ions, with the benzoxazolone nitrogen forming a critical electrostatic interaction. The hydrophilic channel contained Tyr306 and Phe274 residues that partially sandwiched the piperazine-1-carboxylate group, with the carbamate carbonyl forming a weak hydrogen bond with the backbone nitrogen of Trp275 [1] [7] [10]. This tripartite binding mode established PF-8380 as a type I inhibitor that simultaneously occupies the hydrophobic pocket and zinc-binding site, directly competing with the natural substrate lysophosphatidylcholine (LPC) [7].
Comprehensive SAR studies around the PF-8380 scaffold identified critical structural requirements for ATX inhibition:
Table 2: Key SAR Findings for PF-8380 Analogs
Modification Site | Structural Variation | Impact on ATX Inhibition | Reference |
---|---|---|---|
Zinc-binding group | Replacement of benzoxazolone with oxazolinone | ↓ Activity, ↑ Solubility | [1] |
Triazole derivatives (e.g., compound 12) | ↑ Metabolic stability, ↓ hERG inhibition | [1] | |
Hydrophobic moiety | 3,5-Dichloro → 3-CN-5-Cl substitution | ↓ hERG activity but ↑ Efflux, ↓ Bioavailability | [1] |
Trifluoromethoxybenzonitrile | ↑ Potency but ↑ hERG inhibition | [4] | |
Linker region | Carbamate → amide replacement | ↓ Whole blood potency, ↑ hERG inhibition | [4] |
Methylation of amide nitrogen | ↑ Permeability but ↓ ATX inhibition | [1] |
Critical SAR insights include:
These findings guided development of second-generation inhibitors with improved pharmaceutical profiles while retaining the core pharmacophoric elements of PF-8380.
PF-8380 represented a significant advancement over earlier ATX inhibitors but exhibited limitations compared to contemporary successors:
Table 3: Comparative Analysis of ATX Inhibitors
Inhibitor | Enzymatic IC₅₀ (nM) | Whole Blood/Plasma IC₅₀ | Key Advantages | Limitations |
---|---|---|---|---|
PF-8380 | 2.8 [2] | 101 nM (human blood) [2] | First nanomolar non-lipid inhibitor | High plasma protein binding, hERG inhibition (IC₅₀ = 480 nM) [4] |
HA-155 | 6.5 [8] | >500 nM | High enzymatic potency | Poor plasma stability |
S32826 | 5.6 [7] | N/A | Lipid-based inhibitor with good potency | Poor metabolic stability |
GLPG-1690 | 117 [7] | 250 nM [7] | Advanced to Phase III trials for IPF | Terminated due to safety concerns [7] |
BI-2545 | 3 [4] | 56 nM (rat blood) [4] | Clean hERG profile, improved microsomal stability | Limited in vivo data |
Compound 27a | 39 [7] | 57 nM (plasma) [7] | Balanced potency and solubility | Moderate permeability |
Key comparative findings:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7